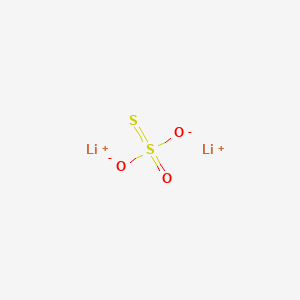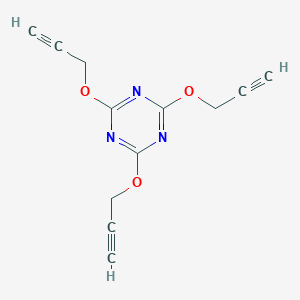![molecular formula C11H10OS B101703 2-Acétyl-3-méthylbenzo[b]thiophène CAS No. 18781-31-2](/img/structure/B101703.png)
2-Acétyl-3-méthylbenzo[b]thiophène
Vue d'ensemble
Description
2-Acetyl-3-methylbenzo[b]thiophene is an organic compound with the molecular formula C11H10OS It is a derivative of benzo[b]thiophene, characterized by the presence of an acetyl group at the second position and a methyl group at the third position on the thiophene ring
Applications De Recherche Scientifique
2-Acetyl-3-methylbenzo[b]thiophene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of materials with specific electronic or optical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-3-methylbenzo[b]thiophene typically involves the acylation of 3-methylbenzo[b]thiophene. One common method is the Friedel-Crafts acylation, where 3-methylbenzo[b]thiophene reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of 2-Acetyl-3-methylbenzo[b]thiophene may involve similar acylation reactions but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Acetyl-3-methylbenzo[b]thiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or further to a hydrocarbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and hydrocarbons.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Mécanisme D'action
The mechanism of action of 2-Acetyl-3-methylbenzo[b]thiophene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The acetyl group can participate in hydrogen bonding or other interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
2-Acetylbenzo[b]thiophene: Lacks the methyl group at the third position.
3-Methylbenzo[b]thiophene: Lacks the acetyl group at the second position.
2-Acetyl-3,5-dimethylbenzo[b]thiophene: Has an additional methyl group at the fifth position.
Uniqueness: 2-Acetyl-3-methylbenzo[b]thiophene is unique due to the specific positioning of the acetyl and methyl groups, which can influence its reactivity and interactions with other molecules. This unique structure allows for specific applications in various fields, distinguishing it from other similar compounds.
Propriétés
IUPAC Name |
1-(3-methyl-1-benzothiophen-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10OS/c1-7-9-5-3-4-6-10(9)13-11(7)8(2)12/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTQKSGOEOVCBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=CC=CC=C12)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper mentions synthesizing derivatives of 2-Acetyl-3-methylbenzo[b]thiophene with variations in the phenylpiperazine moiety. How do these structural changes influence the compound's interaction with 5-HT1A receptors and the serotonin transporter?
A1: The study by [] investigates the structure-activity relationship (SAR) of 2-Acetyl-3-methylbenzo[b]thiophene derivatives focusing on their dual action on 5-HT1A receptors and the serotonin transporter. While the core structure provides a scaffold, the researchers explored the impact of modifying the phenylpiperazine moiety, specifically at the 2-position with either a methoxy or hydroxy group. They discovered that the presence of a methoxy group in compound 1-(3,5-dimethylbenzo[b]thiophen-2-yl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-ol (II.2.a) resulted in a higher affinity for both the 5-HT1A receptor (Ki = 85 nM) and the serotonin transporter (Ki = 120 nM) compared to its hydroxy-substituted counterpart. This suggests that the methoxy group, possibly due to its electron-donating nature and steric properties, enhances the binding interaction with both targets. This valuable insight highlights the importance of subtle structural modifications in optimizing drug candidates for desired pharmacological activities.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-[(4-tert-butylphenyl)methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B101620.png)








![[1,1'-Biphenyl]-2,2',3,3'-tetrol](/img/structure/B101632.png)




